L-Lysylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-glutaminylglycyl-L-leucine
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Overview
Description
L-Lysylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-glutaminylglycyl-L-leucine is a synthetic peptide composed of seven amino acids: lysine, glycine, tyrosine, valine, tyrosine, glutamine, glycine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-glutaminylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error.
Chemical Reactions Analysis
Types of Reactions
L-Lysylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-glutaminylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides for amide bond formation, can be used.
Major Products Formed
Oxidation: Dityrosine cross-links.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Lysylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-glutaminylglycyl-L-leucine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Lysylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-glutaminylglycyl-L-leucine depends on its specific application. In biological systems, it may interact with cell surface receptors or intracellular proteins, modulating signaling pathways and cellular responses. The peptide’s structure allows it to bind to specific molecular targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- L-Lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-tyrosyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline .
- L-Leucine, L-lysylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-glutaminylglycyl .
Uniqueness
L-Lysylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-glutaminylglycyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This sequence can influence its stability, solubility, and interaction with biological molecules, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
178951-64-9 |
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Molecular Formula |
C44H66N10O12 |
Molecular Weight |
927.1 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C44H66N10O12/c1-24(2)19-34(44(65)66)51-37(59)23-49-40(61)31(16-17-35(47)57)52-41(62)33(21-27-10-14-29(56)15-11-27)53-43(64)38(25(3)4)54-42(63)32(20-26-8-12-28(55)13-9-26)50-36(58)22-48-39(60)30(46)7-5-6-18-45/h8-15,24-25,30-34,38,55-56H,5-7,16-23,45-46H2,1-4H3,(H2,47,57)(H,48,60)(H,49,61)(H,50,58)(H,51,59)(H,52,62)(H,53,64)(H,54,63)(H,65,66)/t30-,31-,32-,33-,34-,38-/m0/s1 |
InChI Key |
BRBLSSVEHDZOEB-PHPRXEDMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
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